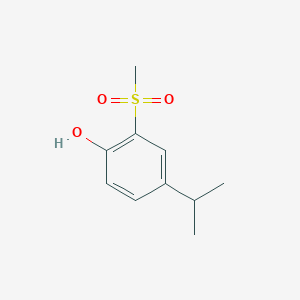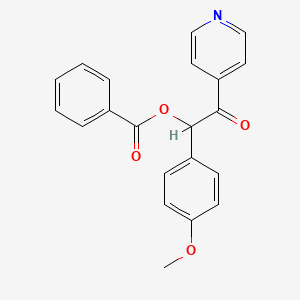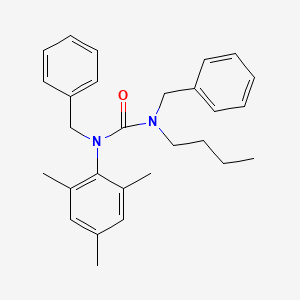![molecular formula C13H9F3N2O2S B14392456 N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline CAS No. 88693-75-8](/img/structure/B14392456.png)
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl linkage, and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the following steps:
Sulfurization: The attachment of a sulfanyl group to the nitrophenyl compound, which can be achieved using thiolating agents such as thiourea or thiophenol.
Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the sulfanyl and trifluoromethyl groups can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Nitrophenyl)sulfanyl]aniline: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
4-(Trifluoromethyl)aniline: Lacks the nitrophenyl and sulfanyl groups, leading to distinct chemical properties.
N-[(4-Nitrophenyl)sulfanyl]-4-methylaniline: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior.
Uniqueness
N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which impart specific reactivity and potential applications that are not observed in similar compounds. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
88693-75-8 |
|---|---|
Molecular Formula |
C13H9F3N2O2S |
Molecular Weight |
314.28 g/mol |
IUPAC Name |
N-(4-nitrophenyl)sulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)9-1-3-10(4-2-9)17-21-12-7-5-11(6-8-12)18(19)20/h1-8,17H |
InChI Key |
PLBREWKXLZOGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NSC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)
![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)


![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)


![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)



![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)

